molecular formula C23H28BrN3O4S B4222302 [1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B4222302
M. Wt: 522.5 g/mol
InChI Key: NWCAVCNCCSGSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a piperidinylcarbonyl group, which is further substituted with a bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-[(4-bromophenyl)sulfonyl]-3-piperidinyl intermediate. This can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling with Piperazine: The intermediate is then coupled with 4-(2-methoxyphenyl)piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of 1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(2-hydroxyphenyl)piperazine.

    Reduction: Formation of 1-({1-[(4-phenylsulfonyl)-3-piperidinyl}carbonyl)-4-(2-methoxyphenyl)piperazine.

    Substitution: Formation of 1-({1-[(4-aminophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as receptors or enzymes.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors in the central nervous system, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-bromophenyl)sulfonyl]-3-piperidinylamine
  • **1-[(4-bromophenyl)sulfonyl]-4-(2-methoxyphenyl)piperidine
  • **1-[(4-bromophenyl)sulfonyl]-3-(2-methoxyphenyl)piperazine

Uniqueness

[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromophenylsulfonyl group and the methoxyphenyl group on the piperazine ring enhances its potential as a versatile scaffold in drug design and organic synthesis.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O4S/c1-31-22-7-3-2-6-21(22)25-13-15-26(16-14-25)23(28)18-5-4-12-27(17-18)32(29,30)20-10-8-19(24)9-11-20/h2-3,6-11,18H,4-5,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCAVCNCCSGSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 2
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 3
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.